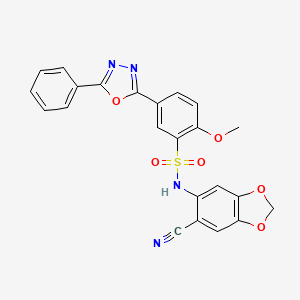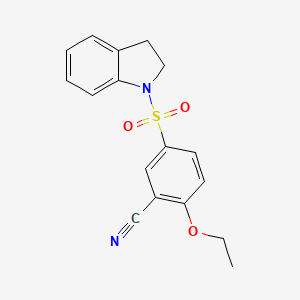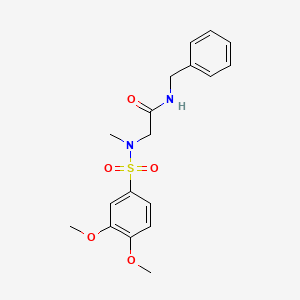![molecular formula C27H27N3O2S B11497314 4,6-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11497314.png)
4,6-dimethyl-3-{[(4-methylphenyl)carbonyl]amino}-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes multiple methyl groups and a benzamido group attached to a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the benzamido and trimethylphenyl groups. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for achieving optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thienopyridine compounds.
Scientific Research Applications
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives with varying substituents. Examples include:
- 4,6-DIMETHYL-3-(4-CHLOROBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
- 4,6-DIMETHYL-3-(4-FLUOROBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(2,4,6-TRIMETHYLPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of multiple methyl groups and a benzamido group enhances its reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C27H27N3O2S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2,4,6-trimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H27N3O2S/c1-14-7-9-20(10-8-14)25(31)30-23-21-16(3)13-19(6)28-27(21)33-24(23)26(32)29-22-17(4)11-15(2)12-18(22)5/h7-13H,1-6H3,(H,29,32)(H,30,31) |
InChI Key |
AERYTJDMRXTUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NC4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11497238.png)
![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11497258.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11497272.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11497274.png)

![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11497286.png)
![6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11497295.png)
![2-[2-(2,6-dimethylphenoxy)ethyl]-3-hydroxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11497300.png)

![[(6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetonitrile](/img/structure/B11497310.png)

![N-{2-[(2H-tetrazol-5-ylacetyl)amino]ethyl}-2H-tetrazole-5-carboxamide](/img/structure/B11497322.png)
